REACTION_CXSMILES
|
Br[CH:2]1[C:7](=[O:8])[CH2:6][C:5]([CH3:10])([CH3:9])[CH2:4][C:3]1=O.[NH2:12][C:13]([NH2:15])=[S:14]>C(O)C.O.C(=O)(O)[O-].[Na+]>[NH2:15][C:13]1[S:14][C:2]2[C:7](=[O:8])[CH2:6][C:5]([CH3:10])([CH3:9])[CH2:4][C:3]=2[N:12]=1 |f:4.5|
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
BrC1C(CC(CC1=O)(C)C)=O
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the weakly exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for a further 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals are collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 80° C.
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(N1)CC(CC2=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |